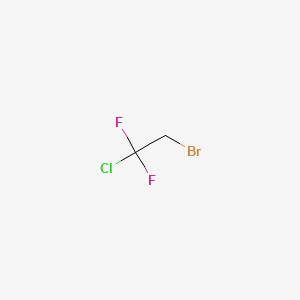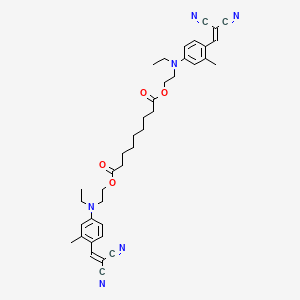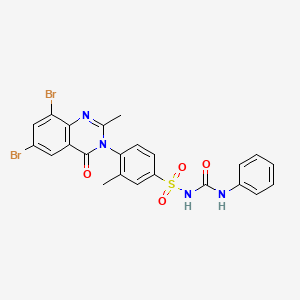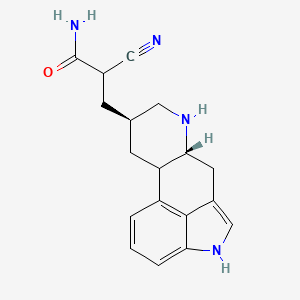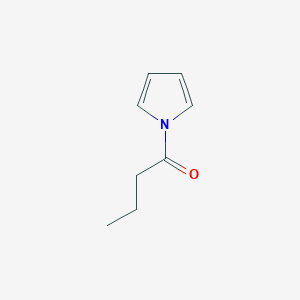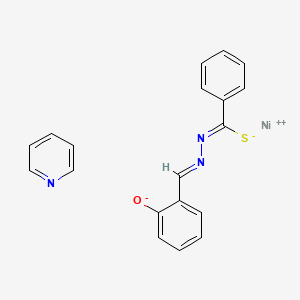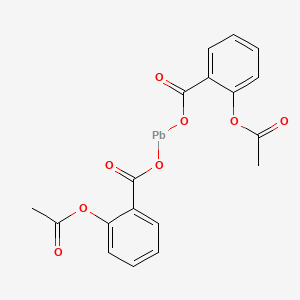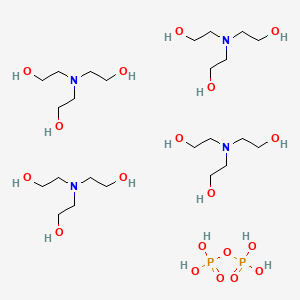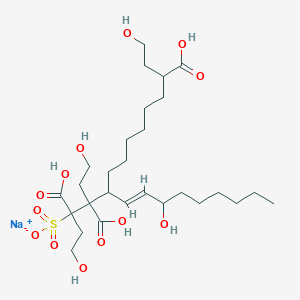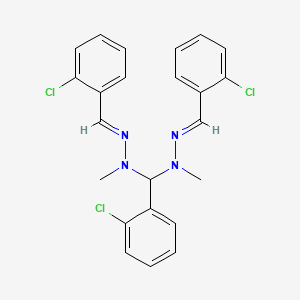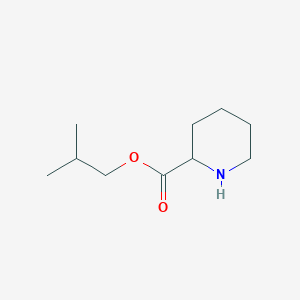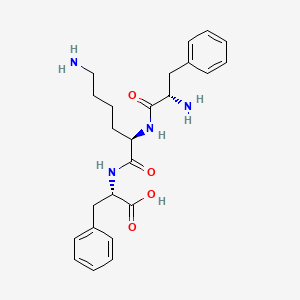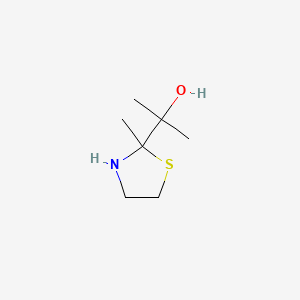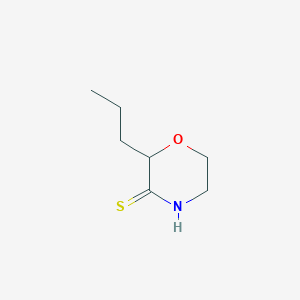
2-Propyl-3-thiomorpholinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-3-thiomorpholinone is a heterocyclic compound containing sulfur. It is part of the thiomorpholinone family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a morpholine ring where one oxygen atom is replaced by a sulfur atom, and it has a propyl group attached to the second carbon atom.
Vorbereitungsmethoden
The synthesis of 2-Propyl-3-thiomorpholinone involves several steps. One common method starts with the nucleophilic ring opening of Boc-protected morpholinone to give an ester. The sulfur introduction is achieved via the Mitsunobu reaction, followed by hydrolysis, ring closure with DCC (dicyclohexylcarbodiimide), and deprotection to yield the desired thiomorpholinone template . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Propyl-3-thiomorpholinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholinone.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives.
Cyclization: This reaction can form more complex ring structures, often used in the synthesis of pharmaceuticals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can revert these to the original thiomorpholinone .
Wissenschaftliche Forschungsanwendungen
2-Propyl-3-thiomorpholinone has several applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, especially for its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 2-Propyl-3-thiomorpholinone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The sulfur atom in the thiomorpholinone ring plays a crucial role in these interactions, often forming covalent bonds with target proteins. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
2-Propyl-3-thiomorpholinone can be compared with other thiomorpholinone derivatives and similar sulfur-containing heterocycles:
Thiomorpholine: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.
Morpholine: Contains an oxygen atom instead of sulfur, leading to different chemical reactivity and biological properties.
Thiazolidine: Another sulfur-containing heterocycle, but with a different ring structure, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
69226-22-8 |
|---|---|
Molekularformel |
C7H13NOS |
Molekulargewicht |
159.25 g/mol |
IUPAC-Name |
2-propylmorpholine-3-thione |
InChI |
InChI=1S/C7H13NOS/c1-2-3-6-7(10)8-4-5-9-6/h6H,2-5H2,1H3,(H,8,10) |
InChI-Schlüssel |
FLMLPJFMYMBUMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=S)NCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


